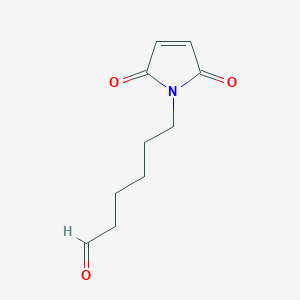
6-Maleimido-1-hexanal
Vue d'ensemble
Description
6-Maleimido-1-hexanal is a compound with significant potential in the field of chemistry and materials science. It belongs to the maleimide family, known for their reactivity and utility in various applications including polymer chemistry and drug delivery systems.
Synthesis Analysis
- Synthesis of maleimide derivatives often involves the reaction of maleic anhydride with amines or acids. For instance, Liu Dong-hua (2005) synthesized maleimido caproic acid by reacting 6-aminocaproic acid and maleic anhydride (Liu, 2005).
Molecular Structure Analysis
- The molecular structure of maleimide derivatives is characterized by the presence of the maleimide group, which imparts unique chemical properties. These structures have been characterized using methods such as NMR, IR, and LC-MS (Liu, 2005).
Chemical Reactions and Properties
- Maleimide derivatives are known for their ability to undergo conjugate addition reactions, especially with thiols. This reactivity is utilized in various chemical syntheses and modifications (Ghosh et al., 1990).
Physical Properties Analysis
- The physical properties of maleimide derivatives like 6-Maleimido-1-hexanal depend largely on their molecular structure. These can include their solubility, melting point, and stability under different conditions. Studies on similar compounds provide insights into these properties (Liu, 2005).
Chemical Properties Analysis
- Chemically, maleimide compounds like 6-Maleimido-1-hexanal are reactive towards nucleophiles due to the presence of an electron-deficient double bond in the maleimide ring. This reactivity is exploited in various chemical reactions and polymer synthesis (Ghosh et al., 1990).
Applications De Recherche Scientifique
1. Signal Transmission in Cellular Processes
The compound 6-maleimido-1-hexanal and its derivatives, like 1,6-bis(maleimido)hexane, play a crucial role in cellular processes. These compounds have been used to study the reversible association of alpha and beta-gamma subunits of GTP-binding proteins, which are vital for signal transmission from cell-surface receptors to intracellular effectors. The crosslinking property of these compounds helps in understanding the protein-protein interactions and mutations affecting GDP affinity in cellular signaling (Thomas, Schmidt, & Neer, 1993).
2. Photopolymerization and Material Sciences
In material sciences, derivatives of 6-maleimido-1-hexanal, such as N-substituted maleimides, have been used as photoinitiators in the polymerization of certain compounds. These compounds show rapid polymerization when exposed to light, indicating their potential in creating new polymeric materials with specific properties (Hoyle, Clark, Jönsson, & Shimose, 1997).
3. Biochemistry and Peptide Synthesis
In biochemistry, 6-maleimido-1-hexanal derivatives have been utilized in the synthesis of maleimido acids and maleoyl derivatives of peptides. These compounds serve as building blocks for creating a wide range of biochemical conjugates, highlighting their importance in peptide synthesis and modification (Keller & Rudinger, 1975).
4. Flame Retardancy in Polymers
The application of 6-maleimido-1-hexanal derivatives extends to the development of flame-retardant materials. Compounds like hexa(4-maleimido-phenoxyl)-cyclotriphosphazene have shown significant efficacy in enhancing the flame-retardant properties of materials like epoxy resins. These findings are crucial for developing safer and more effective fire-resistant materials (Yang, Wang, Huo, Wang, & Tang, 2016).
5. Nonradioisotopic Hybridization Probes
6-Maleimido-1-hexanal and its derivatives have been used in the development of oligonucleotide-enzyme conjugates for nonradioisotopic hybridization probes. These applications are important in molecular biology and genetic engineering, where such probes are essential for DNA and RNA analysis (Ghosh, Kao, McCue, & Chappelle, 1990).
6. Novel Mucoadhesive Polymers
The synthesis of 6-maleimidohexanoic acid-grafted chitosan, a derivative of 6-maleimido-1-hexanal, has led to the creation of new mucoadhesive polymers. These polymers have potential applications in transmucosal drug delivery systems, offering enhanced mucoadhesive properties compared to traditional materials (Sahatsapan, Rojanarata, Ngawhirunpat, Opanasopit, & Tonglairoum, 2018).
7. Cancer Research and Drug Development
In cancer research, 6-maleimido-1-hexanal derivatives have been used to synthesize water-soluble maleimide derivatives of anticancer drugs like carboplatin. These derivatives are designed as albumin-binding prodrugs, improving the drug's efficacy and reducing side effects (Warnecke, Fichtner, Garmann, Jaehde, & Kratz, 2004).
8. Radiometal Chelate Conjugation
6-Maleimidohexanal derivatives have been synthesized for conjugation to antibody sulfhydryl groups, enabling radiometal chelate conjugation. This application is significant in medical imaging and radiotherapy, where precise targeting of tumors and other tissues is critical (Lewis & Shively, 1998).
Safety And Hazards
Orientations Futures
Given its utility in bioconjugation and crosslinking reactions, 6-Maleimido-1-Hexanal is likely to continue to be a valuable tool in biochemical research . Its ability to label proteins and other biomolecules suggests potential applications in the development of new diagnostic and therapeutic strategies .
Propriétés
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-8-4-2-1-3-7-11-9(13)5-6-10(11)14/h5-6,8H,1-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIGHFZUSGHZEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624864 | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Maleimido-1-hexanal | |
CAS RN |
1076198-37-2 | |
| Record name | 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



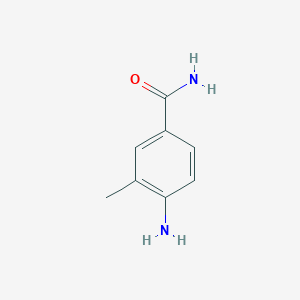
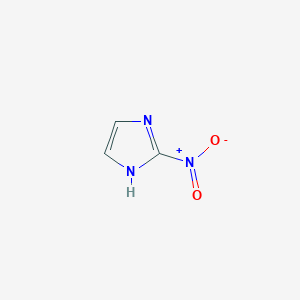
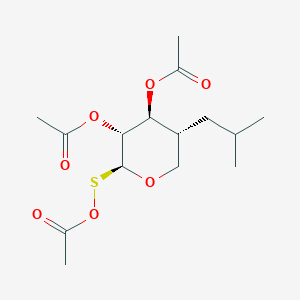

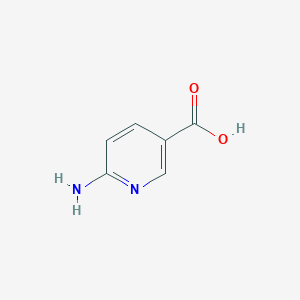
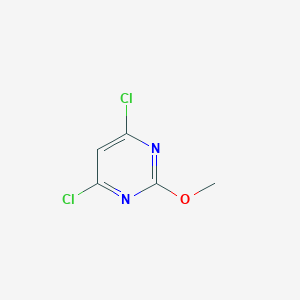

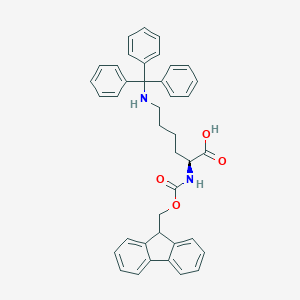
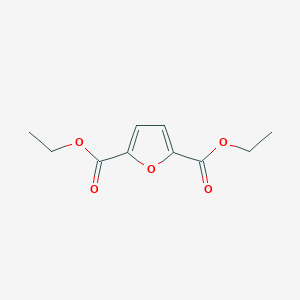
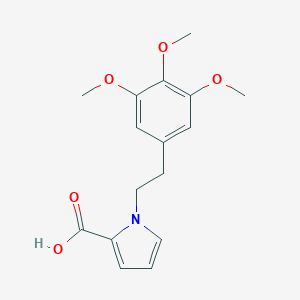
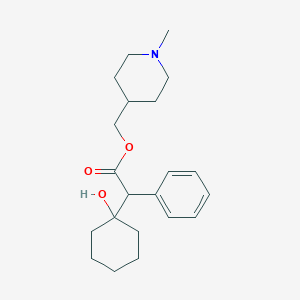

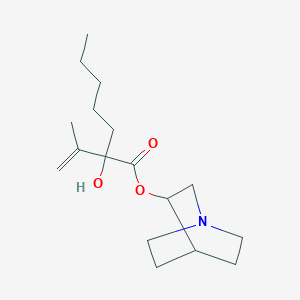
![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)